3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated organic compound with a unique bicyclic structure.
Preparation Methods
The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents .
Chemical Reactions Analysis
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Compared to other fluorinated bicyclic compounds, 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the pentafluoroethyl group. Similar compounds include:
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHFJZSOZYDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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